N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S2/c1-10-22-23-17(29-10)20-14(26)7-12-9-28-18-21-15-13(16(27)24(12)18)8-19-25(15)11-5-3-2-4-6-11/h2-6,8,12H,7,9H2,1H3,(H,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBXUDNEXHQPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as mechanisms of action and structure–activity relationships.
Chemical Structure
The compound features a thiadiazole ring and a tetrazatricyclo structure that contribute to its unique biological properties. The molecular formula is represented as follows:
| Component | Formula |
|---|---|
| Carbon (C) | 20 |
| Hydrogen (H) | 19 |
| Nitrogen (N) | 6 |
| Oxygen (O) | 3 |
| Sulfur (S) | 2 |
Antimicrobial Activity
The thiadiazole moiety is known for its broad-spectrum antimicrobial activity. Studies indicate that derivatives of 1,3,4-thiadiazoles exhibit significant antibacterial properties against various pathogens. For instance:
- Antibacterial Efficacy : Compounds with the thiadiazole scaffold have shown higher antimicrobial activity compared to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties:
In Vitro Studies
-
Cell Lines Tested :
- Human colon cancer (HCT116)
- Human lung cancer (H460)
- Human breast cancer (MCF7)
- Results :
The anticancer activity is attributed to several mechanisms:
- Induction of Apoptosis : Compounds have been shown to activate caspases involved in the apoptotic pathway.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G1 phase .
Structure–Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural components:
- The presence of the thiadiazole ring enhances cytotoxicity.
- Modifications on the phenyl group significantly influence the potency against various cancer cell lines.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on Anticancer Activity : A compound similar to N-(5-Methyl...) was evaluated in a clinical trial involving patients with advanced solid tumors, showing promising results in tumor reduction and minimal side effects .
- Antimicrobial Trials : Another study assessed the antibacterial efficacy against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
Comparison with Similar Compounds
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
- Molecular Formula : C₁₇H₁₂N₆O₃S₂
- Molecular Weight : 445.5 g/mol
- Key Features :
- Benzothiazole and 4-nitrophenyl substituents.
- Contains a thioether linkage between the thiadiazole and acetamide groups.
- Pharmacology: Demonstrated antinociceptive activity in mice (100 mg/kg dose) via tail-clip tests, though efficacy was lower than morphine .
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
- Molecular Formula : C₁₇H₁₁N₇O₅S₂
- Molecular Weight : 490.5 g/mol
- Key Features :
- Additional nitro group on the benzothiazole ring.
- Pharmacology: Similar antinociceptive profile to the above analogue but with slightly reduced potency due to increased steric hindrance .
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide
- Molecular Formula : C₁₂H₁₀Cl₃N₃OS
- Molecular Weight : 383.7 g/mol
- Key Features :
Pharmacological and Physicochemical Comparison
Notes:
- The target compound’s tricyclic system likely improves target selectivity but may reduce solubility compared to simpler analogues.
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Substitution at the 5-position of the thiadiazole (methyl, ethyl, nitro) significantly impacts lipophilicity and bioactivity.
- The tricyclic system in the target compound may confer rigidity, enhancing receptor binding but complicating synthesis .
Q & A
Q. What strategies validate the biological activity of this compound against false positives in screening assays?
- Methodology : Use orthogonal assays (e.g., mitochondrial membrane potential vs. caspase-3 activation) to confirm apoptosis. Dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) and counter-screens against non-cancerous cells (e.g., HEK293) ensure specificity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
